1-(1h-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Researchers sourcing imidazole-piperazine analogs often face unreliable biological data due to unverified structural substitutions. This compound provides a defined identity (CAS 58013-30-2) for assay standardization. - Defined Chemical Identity: Ensures precise molar calculations and experimental reproducibility. - Scaffold Utility: Enables systematic SAR by modifying piperazine or imidazole substituents. - Risk Mitigation: Avoids the significant activity shifts seen with even minor analog substitutions, making it a consistent negative control or reference standard candidate upon baseline profiling.

Molecular Formula C15H20N4
Molecular Weight 256.35 g/mol
Cat. No. B13811236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1h-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine
Molecular FormulaC15H20N4
Molecular Weight256.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)CC3=CN=CN3
InChIInChI=1S/C15H20N4/c1-13-2-4-15(5-3-13)19-8-6-18(7-9-19)11-14-10-16-12-17-14/h2-5,10,12H,6-9,11H2,1H3,(H,16,17)
InChIKeyRHEBGSLKORJLEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Data Availability for 1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine


1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine (CAS 58013-30-2) is a heterocyclic compound belonging to the imidazolyl-alkyl-piperazine class, characterized by a piperazine core linked to an imidazole ring and a p-tolyl group [1]. While basic physicochemical identifiers are documented , a search of primary research papers and patents did not yield publicly accessible quantitative biological or physicochemical data for this specific compound that would enable a direct, data-driven comparison with close structural analogs or in-class candidates.

Imidazolyl-alkyl-piperazine class; structurally related to H3 receptor ligands described in patent literature.
Defined chemical identity supports use as a reference standard or synthetic building block, but requires in-house baseline validation.
Absence of publicly available biological data for this exact compound necessitates independent assay profiling.

Unverified Substitution Risks for 1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine


In the absence of specific, quantitative performance data, substituting 1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine with a seemingly similar imidazole-piperazine derivative introduces significant experimental risk. Literature on structurally related compounds, such as those in patent families targeting histamine H3 receptors [1], demonstrates that even minor alterations in substituent groups (e.g., replacing a p-tolyl with a phenyl group) can lead to orders-of-magnitude changes in binding affinity and functional activity. Without verified data for this exact compound, any substitution based on chemical similarity alone is scientifically unsound and may invalidate research outcomes or lead to unexpected results in biological assays.

Minor structural changes (e.g., p-tolyl to phenyl) can shift target binding affinity dramatically, as observed in related H3 receptor ligand series.
Without verified data for this exact compound, substituting based on chemical similarity may lead to inconsistent assay results.
Class-level inference from analogs does not guarantee functional equivalence; direct substitution without validation poses experimental risk.

Quantitative Evidence for 1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine


Physicochemical Comparison with Phenyl Analog

This analysis provides a class-level inference based on a direct structural comparator. The p-tolyl substituent in 1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine confers increased lipophilicity and molecular volume compared to an unsubstituted phenyl analog. Using the Molecular Formula C15H20N4 and computational predictions for a phenyl analog (C14H18N4), the difference in LogP and other properties can be estimated, suggesting altered membrane permeability and target binding characteristics .

Lipophilicity Comparison
Class-level inference
Predicted LogP difference ~0.3 vs phenyl analog (target 1.2, comparator 0.9)
Context-dependent; small logP shifts may influence membrane permeability and off-target binding.
Computational prediction; no experimental data available.
Medicinal Chemistry Lead Optimization Structure-Activity Relationship

Potential Applications for 1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine


Negative Control / Reference Standard for H3 Receptor Assays

Given the class of compounds (imidazolyl-alkyl-piperazines) has demonstrated activity at histamine H3 receptors [1], 1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine could be employed as a structurally similar negative control or reference standard in screening campaigns. Its utility would be derived from its defined chemical identity , allowing for precise molar calculations and ensuring experimental reproducibility when comparing the activity of novel, active analogs. However, this application is contingent on the user first establishing its own baseline activity profile for the compound in their specific assay system.

Derivative Synthesis Building Block

The compound's core structure, consisting of a piperazine ring, an imidazole moiety, and a p-tolyl group, makes it a versatile scaffold for generating focused libraries of derivatives [1]. Its use as a building block allows medicinal chemists to explore structure-activity relationships (SAR) by systematically modifying substituents on the piperazine or imidazole rings. This approach is supported by the existence of patents for similar imidazole-piperazine derivatives [1] and synthetic methods for related compounds [2].

Application
Selection Property
Validation Focus
H3 receptor assay reference standard
Defined chemical identity for negative control use
Establish baseline activity in assay system
Derivative synthesis scaffold
Core piperazine-imidazole scaffold for library synthesis
SAR exploration by systematic substituent modification

Technical Documentation Hub

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23 linked technical documents
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